

Confirming On-Target Engagement of DGAT Inhibitors in Vivo: A Comparative Guide

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The development of potent and selective inhibitors of Diacylglycerol Acyltransferase (DGAT) enzymes, DGAT1 and DGAT2, holds significant promise for the treatment of metabolic diseases such as obesity and type 2 diabetes. A critical step in the preclinical and clinical development of these inhibitors is the confirmation of on-target engagement in a living organism. This guide provides a comparative overview of the key in vivo methods used to assess the efficacy and target engagement of DGAT inhibitors, supported by experimental data and detailed protocols.

Data Presentation: In Vivo Efficacy of DGAT Inhibitors

The following table summarizes the in vivo performance of representative DGAT1 and DGAT2 inhibitors, focusing on their impact on plasma triglyceride (TG) levels, a key biomarker of DGAT activity.

Inhibitor	Target	Animal Model	Dosing Regimen	Key Finding	Reference
A-922500	DGAT1	Zucker Fatty Rat	0.03, 0.3, and 3 mg/kg, p.o. for 14 days	3 mg/kg dose significantly reduced serum triglycerides by 39%. [1]	[1]
Hyperlipidemic Hamster	0.03, 0.3, and 3 mg/kg, p.o. for 14 days	3 mg/kg dose significantly reduced serum triglycerides by 53%. [2] [3]	[2] [3]		
Various Rodent Models	0.03, 0.3, and 3 mg/kg, p.o.	Dose-dependently attenuated the maximal postprandial rise in serum triglycerides. [4]	[4]		
PF-04620110	DGAT1	Rat	≥0.1 mg/kg	Reduction of plasma triglyceride levels following a lipid challenge. [5] [6]	[5] [6]
Ervogastat (PF-06865571)	DGAT2	Western-diet fed rats	Not specified	Dose-dependent reductions in plasma and liver	[7]

triglycerides.

[7]

Humans with NAFLD	Not specified	Dose-dependent reductions in liver fat and fasting serum triglycerides.	[7]
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Key Experimental Protocols

Confirmation of in vivo on-target engagement of DGAT inhibitors predominantly relies on pharmacodynamic (PD) biomarker assays that measure the physiological consequences of target inhibition. The Oral Fat Tolerance Test (OFTT) is a cornerstone experiment in this regard. More advanced techniques like Activity-Based Protein Profiling (ABPP) and Positron Emission Tomography (PET) offer more direct assessment of target engagement but are less commonly reported for DGAT inhibitors.

Oral Fat Tolerance Test (OFTT)

The OFTT is a robust and widely used method to assess the in vivo activity of DGAT1 inhibitors, which play a crucial role in the absorption of dietary fats. Inhibition of intestinal DGAT1 leads to a blunted postprandial increase in plasma triglycerides.

Principle: This assay measures the ability of a DGAT inhibitor to suppress the rise in plasma triglyceride levels following an oral administration of a lipid load (e.g., corn oil).

Detailed Methodology:

- **Animal Model:** Male C57BL/6 mice or other relevant rodent models (e.g., Zucker fatty rats, hyperlipidemic hamsters) are commonly used.[4]
- **Acclimation and Fasting:** Animals are acclimated to the housing conditions for at least one week. Prior to the test, animals are fasted overnight (approximately 12-16 hours) with free access to water to ensure a stable baseline for triglyceride levels.[8]

- **Baseline Blood Collection:** A baseline blood sample ($t=0$) is collected from the tail vein or another appropriate site.
- **Inhibitor Administration:** The DGAT inhibitor or vehicle control is administered orally (p.o.) via gavage at the desired dose(s). The volume is typically 5-10 mL/kg.
- **Lipid Challenge:** After a set pre-treatment period (e.g., 30-60 minutes), a lipid load, typically corn oil (e.g., 10 mL/kg), is administered orally.^[4]
- **Serial Blood Sampling:** Blood samples are collected at multiple time points post-lipid challenge (e.g., 1, 2, 3, 4, and 6 hours).
- **Triglyceride Measurement:** Plasma is separated from the blood samples by centrifugation. Plasma triglyceride levels are then quantified using a commercial enzymatic assay kit.
- **Data Analysis:** The change in plasma triglyceride concentration from baseline is plotted over time for each treatment group. The area under the curve (AUC) for the triglyceride excursion is calculated and compared between inhibitor-treated and vehicle-treated groups to determine the extent of inhibition.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics technique that utilizes active site-directed chemical probes to directly assess the functional state of enzymes within a complex proteome. Competitive ABPP can be adapted to measure the *in vivo* target engagement of reversible inhibitors.

Principle: In a competitive ABPP experiment, an animal is first treated with the inhibitor of interest. Subsequently, a broad-spectrum activity-based probe for the enzyme class is administered. The degree to which the inhibitor prevents the labeling of the target enzyme by the probe reflects the level of target engagement.

General Methodology (as applied to DGAT):

While specific ABPP probes for DGAT enzymes are not yet widely reported, the general workflow would be as follows:

- **Inhibitor Dosing:** Animals are dosed with the DGAT inhibitor at various concentrations and for different durations.
- **Tissue Collection:** At the desired time point, animals are euthanized, and relevant tissues (e.g., intestine, liver, adipose tissue) are collected and homogenized.
- **Probe Labeling:** The tissue proteomes are incubated with a clickable (e.g., alkyne- or azide-containing) activity-based probe that targets acyltransferases.
- **Reporter Tag Conjugation:** A reporter tag (e.g., a fluorophore or biotin) is attached to the probe-labeled enzymes via click chemistry.
- **Analysis:**
 - **Gel-based:** The labeled proteins are separated by SDS-PAGE, and target engagement is visualized and quantified by in-gel fluorescence scanning. A decrease in fluorescence intensity for the DGAT band in the inhibitor-treated group compared to the vehicle group indicates target engagement.
 - **Mass Spectrometry-based:** Biotin-tagged proteins are enriched and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the labeled enzymes.

Positron Emission Tomography (PET)

PET is a non-invasive imaging technique that can provide quantitative information about the distribution and occupancy of a target protein by a radiolabeled ligand (a PET tracer) in vivo.

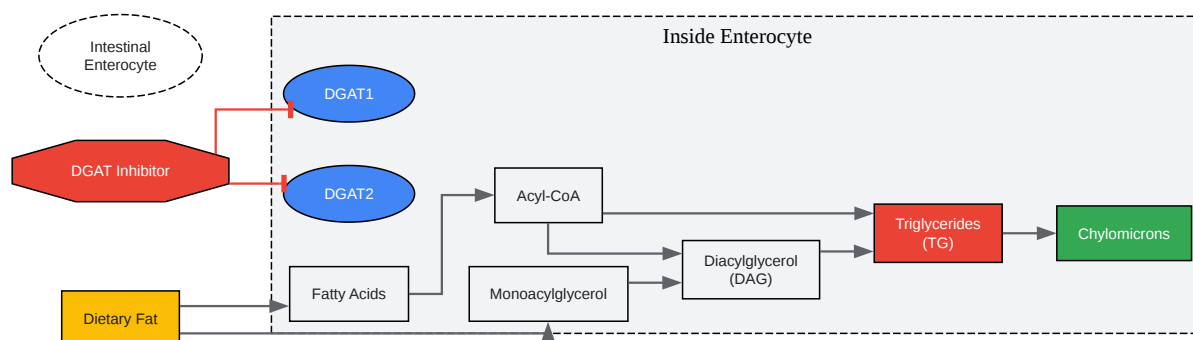
Principle: A PET tracer that specifically binds to DGAT1 or DGAT2 is administered to the subject. The PET scanner detects the radiation emitted by the tracer, allowing for the visualization and quantification of the target enzyme's density and its occupancy by an unlabeled inhibitor.

General Methodology (as applied to DGAT):

The development of specific PET tracers for DGAT enzymes is a prerequisite for this method. The general workflow would involve:

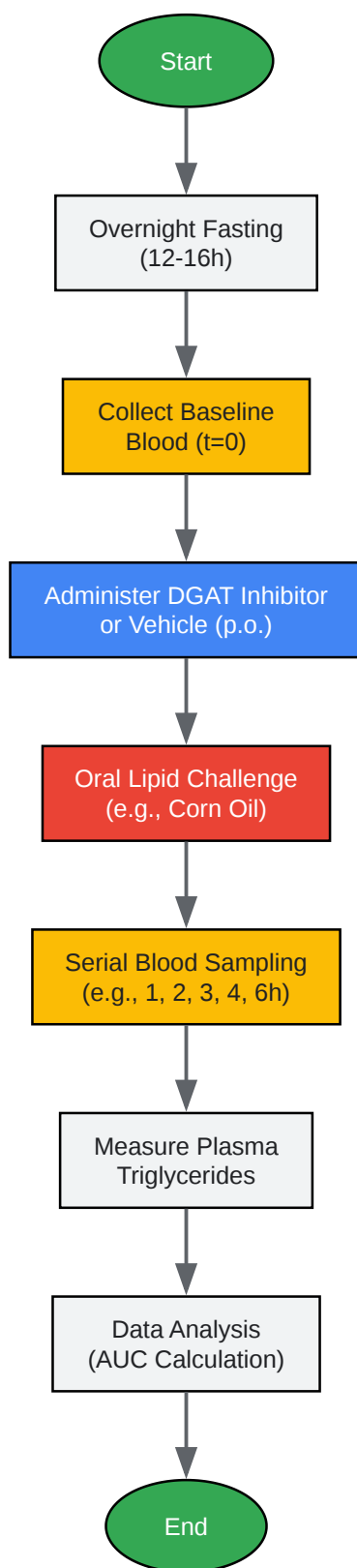
- **Tracer Development and Validation:** A potent and selective DGAT inhibitor is radiolabeled with a positron-emitting isotope (e.g., ^{11}C or ^{18}F). The tracer's specificity and pharmacokinetic properties are thoroughly validated in vitro and in vivo.
- **Baseline PET Scan:** A baseline scan is performed to determine the initial distribution and density of the DGAT target in the tissue of interest.
- **Inhibitor Administration:** The non-radiolabeled DGAT inhibitor is administered to the subject.
- **Post-dose PET Scan:** A second PET scan is performed after inhibitor administration.
- **Data Analysis:** The reduction in the PET signal in the post-dose scan compared to the baseline scan indicates the displacement of the radiotracer by the inhibitor, allowing for the calculation of target occupancy.

Mandatory Visualizations



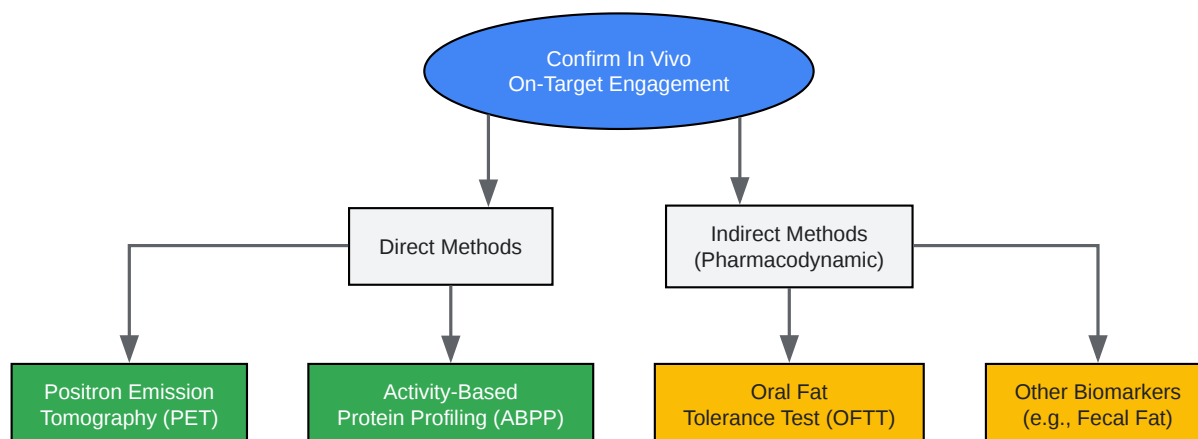
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Caption: DGAT signaling in triglyceride synthesis within an intestinal enterocyte.



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Caption: Experimental workflow for the Oral Fat Tolerance Test (OFTT).



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Caption: Comparison of methods for confirming in vivo target engagement.

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